molecular formula C₂₆H₂₁F₂N₅O₃ B560669 c-Kit-IN-1 CAS No. 1225278-16-9

c-Kit-IN-1

Katalognummer B560669
CAS-Nummer: 1225278-16-9
Molekulargewicht: 489.47
InChI-Schlüssel: WWOXKWLDMLMYQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“c-Kit-IN-1” is a dual inhibitor of c-Kit and c-MET . It is involved in intracellular signaling, and the mutated form of c-Kit plays a crucial role in the occurrence of some cancers .


Molecular Structure Analysis

The molecular formula of “c-Kit-IN-1” is C26H21F2N5O3 . The structure of c-Kit is in a fully active form, with ordered kinase activation and phosphate-binding loops .


Physical And Chemical Properties Analysis

“c-Kit-IN-1” has a molecular weight of 489.5 g/mol. It has 2 hydrogen bond donor count and 7 hydrogen bond acceptor count .

Wissenschaftliche Forschungsanwendungen

Treatment of Gastrointestinal Stromal Tumors (GISTs)

“c-Kit-IN-1” has been studied for its potential in treating GISTs, which are the most common mesenchymal neoplasms of the gastrointestinal tract. These tumors are often associated with mutations and abnormal activation of c-KIT and PDGFRα kinases. Inhibitors targeting these kinases, like “c-Kit-IN-1”, could provide therapeutic options for GIST treatment. Studies involving molecular modeling and dynamics simulation have shown that certain derivatives of “c-Kit-IN-1” form strong hydrogen bonds with key amino acids in c-KIT and PDGFRα, suggesting their efficacy in inhibiting these kinases .

Overcoming Drug Resistance in Cancer Therapy

Resistance to drugs like imatinib, a standard treatment for certain cancers, is a significant challenge. “c-Kit-IN-1” derivatives have been identified as potential c-KIT inhibitors that can overcome imatinib resistance. These derivatives have shown promising results in inhibiting c-KIT mutations resistant to imatinib and reducing the proliferation of cancer cells in GIST-T1 and HMC1.2 cell lines .

Kinase Selectivity and Differential Cytotoxicity

The selectivity of kinase inhibitors is crucial for minimizing off-target effects. “c-Kit-IN-1” has been evaluated for its kinase selectivity profile, showing reasonable selectivity among kinases. Moreover, it exhibits differential cytotoxicity, meaning it can target cancer cells with specific c-KIT mutations while sparing normal cells. This property is essential for developing safer cancer treatments .

Inhibition of Cell Migration and Invasion

Metastasis is a process where cancer cells spread from the primary tumor to other parts of the body. “c-Kit-IN-1” derivatives have been shown to block the migration and invasion of cancer cells, which are critical steps in metastasis. By inhibiting these processes, “c-Kit-IN-1” could potentially prevent or reduce the spread of cancer .

Suppression of Anchorage-Independent Growth

Cancer cells often gain the ability to grow without being attached to a substrate, known as anchorage-independent growth. This ability is a hallmark of malignant transformation. “c-Kit-IN-1” has been found to suppress this type of growth in cancer cells, which could contribute to its anti-tumor activity .

Role in Embryonic Development and Cell Proliferation

PDGFRα, one of the targets of “c-Kit-IN-1”, plays a significant role in embryonic development, cell proliferation, and survival. By modulating the activity of PDGFRα, “c-Kit-IN-1” could influence these fundamental biological processes, which has implications for developmental biology and regenerative medicine .

Wirkmechanismus

Target of Action

c-Kit-IN-1, also known as PDGFR inhibitor 1, primarily targets the c-Kit and PDGFR (Platelet-Derived Growth Factor Receptor) tyrosine kinases . These receptors play crucial roles in various biological functions, including cell differentiation, proliferation, and survival . They are particularly important in the hematopoietic system, where they regulate the maintenance and survival of hematopoietic stem cells .

Mode of Action

c-Kit-IN-1 acts by inhibiting the kinase activity of c-Kit and PDGFR . It binds to these receptors, blocking their interaction with their respective ligands, stem cell factor (SCF) for c-Kit, and PDGF for PDGFR . This inhibition prevents the activation of the receptors, thereby disrupting the downstream signaling pathways that they regulate .

Biochemical Pathways

The inhibition of c-Kit and PDGFR by c-Kit-IN-1 affects several biochemical pathways. For instance, it disrupts the MAP kinase pathway, which is crucial for cell proliferation and differentiation . It also affects the PI-3 kinase pathway, which is involved in cell survival and growth . Furthermore, the inhibition of c-Kit can lead to the activation of natural killer (NK) cells, promoting antitumor effects .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact the bioavailability of these compounds .

Result of Action

The inhibition of c-Kit and PDGFR by c-Kit-IN-1 can lead to various molecular and cellular effects. For example, it can suppress cell proliferation and induce cell death . It can also promote the activation of NK cells, leading to enhanced antitumor responses .

Action Environment

The action, efficacy, and stability of c-Kit-IN-1 can be influenced by various environmental factors. For instance, the presence of the ligands SCF and PDGF can affect the binding of c-Kit-IN-1 to its targets . Additionally, factors such as pH and temperature can impact the stability of the compound.

Zukünftige Richtungen

Based on the outcomes of treatment of patients with c-Kit inhibitors, it is unlikely that Kit inhibitors alone can lead to cure. It seems that c-Kit mutations alone are not sufficient for tumorogenesis, but do play a crucial role in cancer occurrence . Therefore, future research could focus on identifying and co-targeting synergistic oncogenic pathways to improve outcomes .

Eigenschaften

IUPAC Name

1-N'-[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N5O3/c1-33-15-16(14-30-33)21-11-18(7-10-29-21)36-23-13-19(27)22(12-20(23)28)32-25(35)26(8-9-26)24(34)31-17-5-3-2-4-6-17/h2-7,10-15H,8-9H2,1H3,(H,31,34)(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOXKWLDMLMYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.